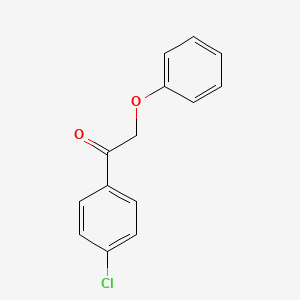

1-(4-Chlorophenyl)-2-phenoxyethanone

Description

1-(4-Chlorophenyl)-2-phenoxyethanone is an aromatic ketone derivative characterized by a 4-chlorophenyl group and a phenoxy moiety attached to an ethanone backbone. This compound belongs to a broader class of substituted acetophenones, which are studied for their diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties .

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-phenoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPGQJAUALFAMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362986 | |

| Record name | 1-(4-chlorophenyl)-2-phenoxyethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41806-25-1 | |

| Record name | 1-(4-chlorophenyl)-2-phenoxyethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chlorophenyl)-2-phenoxyethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with phenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-phenoxyethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorinated phenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Formation of 4-chlorobenzoic acid or phenoxyacetic acid.

Reduction: Formation of 1-(4-chlorophenyl)-2-phenoxyethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-2-phenoxyethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-phenoxyethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Substituent modifications significantly influence solubility, lipophilicity, and bioactivity. Key examples include:

Key Observations :

- Chlorine substituents enhance lipophilicity and membrane permeability, favoring interactions with hydrophobic targets (e.g., enzymes or receptors) .

- Hydroxyl groups improve aqueous solubility but may reduce bioavailability due to increased polarity .

- Bulkier substituents (e.g., pyrazolyl-indole in HD05) improve binding affinity to specific biological targets, such as EGFR in cancer cells .

Pharmacological Activity

Anticancer Activity

- HD05 : Exhibited 78.76% inhibition against leukemia cell lines at 10 µM, outperforming imatinib (9% inhibition). Molecular docking confirmed strong interactions with EGFR tyrosine kinase .

Antifungal Activity

- PYR: Inhibited C. albicans via CYP51 enzyme inhibition, comparable to azole antifungals. The pyridinone heterocycle and para-chlorophenyl groups are critical for activity .

Biological Activity

1-(4-Chlorophenyl)-2-phenoxyethanone is an organic compound characterized by the presence of both a chlorinated phenyl group and a phenoxy group attached to an ethanone backbone. This unique structure contributes to its potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and agricultural science.

Chemical Structure and Properties

- Chemical Formula : C15H13ClO2

- CAS Number : 41806-25-1

- Molecular Weight : 272.71 g/mol

The compound's structure allows for diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of various derivatives with potentially enhanced biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its structural similarity to known antimicrobial agents suggests it may act through similar mechanisms.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate to strong | |

| Escherichia coli | Moderate | |

| Candida albicans | Notable antifungal |

Anticancer Potential

Studies have explored the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cell lines. The compound may interact with cellular pathways involved in cell survival and proliferation.

Case Study: Apoptosis Induction

In vitro studies showed that treatment with this compound led to increased levels of pro-apoptotic factors in cancer cells, suggesting a potential role in cancer therapy.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.

- Disruption of Cell Membranes : The phenoxy group may facilitate interactions with lipid membranes, leading to cell lysis.

- Regulation of Gene Expression : The compound may modulate transcription factors associated with stress responses in cells.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, related compounds demonstrate favorable absorption and distribution characteristics, which may apply here as well.

Summary of Pharmacokinetic Properties

| Property | Expected Value |

|---|---|

| Absorption | High |

| Distribution | Wide |

| Metabolism | Hepatic |

| Excretion | Renal |

Research Applications

This compound has several applications in scientific research:

- Chemistry : Used as an intermediate in synthesizing more complex organic molecules.

- Biology : Investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine : Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.

- Industry : Utilized in producing specialty chemicals and materials.

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Specific areas for exploration include:

- Detailed pharmacokinetic studies to understand absorption and metabolism.

- Clinical trials to assess efficacy and safety in humans.

- Development of novel derivatives with enhanced potency and selectivity against target pathogens or cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.